TMS DL-valine
Description
Properties
CAS No. |
15984-93-7 |
|---|---|
Molecular Formula |
FeI3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Chemistry of Dl Valine to Form Trimethylsilyl Dl Valine
Fundamental Mechanistic Investigations of Silylation Reactions for Amino Acids
The silylation of amino acids is a cornerstone of metabolic profiling and quantitative analysis. The process fundamentally alters the physicochemical properties of the amino acid, making it amenable to gas-phase analysis.
Principles of Reactive Hydrogen Replacement by Silyl (B83357) Groups
Silylation is a chemical derivatization technique where a reactive hydrogen atom from a functional group is substituted with a silyl group, typically trimethylsilyl (B98337) (-Si(CH₃)₃). In the case of DL-valine, the active hydrogens are located on the carboxylic acid (-COOH) and the primary amine (-NH₂) functional groups.
The primary objective of this replacement is to decrease the polarity of the molecule. The strong intermolecular hydrogen bonds present in native amino acids are responsible for their high melting points and low volatility, making them unsuitable for direct GC analysis. By replacing the active hydrogens with TMS groups, these hydrogen bonds are eliminated. This reduction in polarity and intermolecular forces significantly increases the volatility of the derivative, allowing it to be readily vaporized at the temperatures used in GC. Furthermore, the resulting TMS derivatives are generally more thermally stable than their parent compounds.
Proposed Reaction Pathways and Intermediate Formation in TMS Derivatization
The trimethylsilylation of DL-valine proceeds through a nucleophilic substitution reaction. The reaction involves the displacement of a leaving group from the silylating agent by the nucleophilic oxygen of the carboxyl group and the nitrogen of the amino group.
The general mechanism can be described as follows:
Nucleophilic Attack: The amino acid (e.g., DL-valine) acts as a nucleophile. The lone pair of electrons on the oxygen of the carboxyl group and the nitrogen of the amino group attacks the electrophilic silicon atom of the trimethylsilylating reagent.
Leaving Group Departure: This nucleophilic attack leads to the formation of a transition state, followed by the departure of the leaving group from the silylating agent. The nature of the leaving group depends on the specific reagent used. For instance, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the leaving group is the volatile and stable N-trimethylsilyltrifluoroacetamide and trifluoroacetamide (B147638).
Formation of TMS Derivative: The result is the formation of a covalent bond between the oxygen or nitrogen atom and the trimethylsilyl group. For valine, this results in the formation of N,O-bis(trimethylsilyl)-valine, where both the carboxyl and amino groups are derivatized.
The reaction is often driven to completion by using a significant molar excess of the silylating reagent. This ensures that all active sites on the amino acid are derivatized, leading to a single, sharp chromatographic peak.
Optimization of Trimethylsilylation Protocols for DL-Valine
Achieving complete and reproducible derivatization of DL-valine requires careful optimization of the reaction conditions, including the choice of silylating agent, solvent, temperature, and reaction time.
Influence of Silylating Reagents: N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA), Bis(trimethylsilyl)acetamide (BSA), and N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA)
Several silylating reagents are available for the derivatization of amino acids, each with distinct properties. The most common reagents for this purpose are MSTFA, BSA, and BSTFA.
N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is often the preferred reagent for amino acid analysis. It is highly reactive and its by-products are very volatile, which minimizes interference during chromatographic analysis. It reacts rapidly and often more completely than BSA. For valine, heating at 125°C for 15 minutes with BSTFA has been reported as an effective condition. tcichemicals.com
Bis(trimethylsilyl)acetamide (BSA): BSA is another powerful silylating agent that is highly reactive towards nitrogenous compounds like amino acids. tcichemicals.com However, its by-products are less volatile than those of BSTFA, which can potentially interfere with the GC analysis of early-eluting derivatives. tcichemicals.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is also a widely used reagent in metabolomics for the silylation of a broad range of compounds, including amino acids. Its reaction mechanism involves the displacement of the N-methyltrifluoroacetamide leaving group.
The choice of reagent can significantly impact the derivatization efficiency and the quality of the resulting chromatogram. For amino acid analysis, BSTFA, often in combination with a catalyst like trimethylchlorosilane (TMCS), is frequently chosen for its reactivity and the volatility of its by-products. unina.it
| Silylating Reagent | Key Characteristics | By-products | Suitability for DL-Valine |
|---|---|---|---|
| BSTFA | High reactivity, versatile. | Highly volatile, minimal GC interference. tcichemicals.com | Excellent, commonly recommended for amino acids. tcichemicals.com |
| BSA | Highly reactive towards nitrogen-containing compounds. tcichemicals.com | Less volatile than BSTFA by-products, potential for interference. tcichemicals.com | Good, but by-product volatility is a consideration. |
| MSTFA | Widely used in metabolomics, effective for various compounds. | Volatile (N-methyltrifluoroacetamide). | Good, a common alternative to BSTFA. |
Impact of Reaction Conditions: Solvent Systems, Temperature Profiles, and Reaction Time
The optimization of reaction parameters is crucial for achieving complete and reproducible derivatization.
Solvent Systems: The polarity of the solvent can influence the derivatization of certain amino acids. nasa.gov For general amino acid analysis using BSTFA, polar aprotic solvents are commonly preferred. Acetonitrile is frequently cited as the optimal reaction solvent for the trimethylsilylation of amino acids, providing sharp and single peaks for most derivatives. nih.govwvu.eduwvu.edu Other solvents like pyridine (B92270) and dimethylformamide have also been used.
Temperature Profiles and Reaction Time: Silylation reactions often require heating to proceed to completion at a reasonable rate. unina.it For the BSTFA derivatization of amino acids, including valine, a widely adopted and validated condition is heating at 100°C for 30 minutes. nih.govwvu.eduwvu.edu Studies have shown that these conditions yield maximum peak areas compared to lower temperatures or different reaction times. wvu.eduwvu.edu Another reported condition for valine is 125°C for 15 minutes. tcichemicals.com The optimal conditions represent a balance, ensuring the reaction is complete without causing degradation of the derivatives.
| Parameter | Condition | Rationale/Outcome | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | Optimal for BSTFA derivatization of amino acids, leading to good chromatographic results. | nih.govwvu.eduwvu.edu |
| Pyridine | Commonly used, can act as a catalyst and acid scavenger. | wvu.edu | |
| Temperature & Time | 100°C for 30 minutes | Proven to provide maximum peak areas and complete derivatization for a standard mix of amino acids with BSTFA. | nih.govwvu.eduwvu.edu |
| 125°C for 15 minutes | Specifically reported as effective for valine derivatization with BSTFA. | tcichemicals.com |
Strategies for Enhancing Derivatization Efficiency and Derivative Stability
Several strategies can be employed to maximize the yield of the TMS-DL-valine derivative and ensure its stability prior to analysis.
Use of Catalysts: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent. BSTFA with 1% TMCS is a common formulation that can improve derivatization efficiency, especially for less reactive functional groups. unina.it
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will hydrolyze the reagent and the formed TMS derivatives, leading to poor reaction yield and inaccurate quantification. sigmaaldrich.com Therefore, it is imperative to ensure that the sample and all reagents and glassware are anhydrous.
Derivative Stability: Trimethylsilyl derivatives of amino acids can be unstable and may degrade over time, especially when left at room temperature in an autosampler. nih.govresearchgate.net To mitigate this, it is recommended to analyze the samples immediately after derivatization. If storage is necessary, keeping the derivatized samples at low temperatures (4°C or -20°C) can significantly improve their stability, preserving them for 12 to 72 hours, respectively. nih.govresearchgate.net Automating the derivatization and injection process can also enhance reproducibility by minimizing the time samples spend waiting for analysis. nih.gov
Challenges and Considerations in Trimethylsilyl DL-Valine Synthesis
The synthesis of trimethylsilyl (TMS) derivatives of amino acids, including DL-valine, is a cornerstone of gas chromatography-mass spectrometry (GC-MS) based metabolomics. This derivatization process increases the volatility and thermal stability of otherwise non-volatile amino acids, making them amenable to GC analysis. However, the synthesis is not without its challenges, which can impact the accuracy and reproducibility of analytical results.
A primary challenge in the synthesis and handling of TMS DL-valine is its inherent sensitivity to moisture. nih.govresearchgate.net The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis, a reaction in which the silyl group is cleaved from the parent molecule upon exposure to water, reverting the derivative back to the original amino acid. nih.govacs.orgwikipedia.org This process can be catalyzed by both acidic and basic conditions. acs.orggelest.com
The rate of hydrolysis is influenced by the steric bulk of the substituents on the silicon atom. While TMS derivatives are generally more susceptible to hydrolysis, bulkier silyl ethers like tert-butyldimethylsilyl (TBS) ethers exhibit greater stability. wikipedia.orgorganic-chemistry.org For instance, the relative resistance to hydrolysis in acidic media follows the order: TMS < TES (triethylsilyl) < TBS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). wikipedia.org
To mitigate hydrolysis, the derivatization reaction must be carried out under strictly anhydrous conditions. nih.govresearchgate.net This involves drying the sample thoroughly before adding the silylating agent and using anhydrous solvents and reagents. researchgate.net Despite these precautions, the derivatives can still degrade over time, especially if the sample is exposed to atmospheric moisture during storage or analysis. nih.govnih.gov This instability can lead to a decrease in the analyte signal and compromise the quantitative accuracy of the analysis.
| Silyl Ether | Relative Resistance to Acid Hydrolysis | Relative Resistance to Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Another significant challenge in the silylation of DL-valine is the potential for the formation of multiple derivatized products. wordpress.comresearchgate.net Valine possesses two reactive sites for silylation: the carboxylic acid group (-COOH) and the primary amine group (-NH2). Incomplete derivatization can lead to a mixture of mono- and di-silylated products, complicating the chromatographic profile and potentially leading to inaccurate quantification. wordpress.comresearchgate.net
Furthermore, the choice of silylating agent can influence the product distribution. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used and are known to be potent silyl donors. nih.govnih.gov However, even with these reagents, reaction conditions such as temperature and time must be carefully optimized to ensure complete derivatization. For some amino acids, multiple derivative peaks can be observed even under optimized conditions, which may be due to the formation of different isomers or by-products. wordpress.com
Stereochemical control is a critical consideration when working with chiral molecules like DL-valine. While the silylation reaction itself does not typically affect the stereocenter at the alpha-carbon, the separation and identification of the D- and L-enantiomers require specialized chromatographic techniques. Chiral derivatizing agents, such as Marfey's reagent, can be used to form diastereomers that can be separated on a standard achiral column. nih.gov However, this adds another layer of complexity to the sample preparation and analysis.
In the context of high-throughput research, such as in metabolomics studies, manual derivatization of large numbers of samples is time-consuming, labor-intensive, and prone to human error. waters.comchromatographyonline.comaxionlabs.com This has spurred the development of automated derivatization systems. nih.govlcms.cz These systems utilize robotic autosamplers to perform the entire derivatization procedure, from reagent addition to heating and injection into the GC-MS system. waters.comchromatographyonline.comlcms.cz
Automation offers several advantages, including improved reproducibility, reduced risk of contamination, and increased sample throughput. waters.comaxionlabs.com By standardizing the reaction time and conditions for every sample, automated systems can minimize the variability that is often associated with manual procedures. lcms.cz Several commercially available platforms can be programmed to perform complex derivatization protocols, making them invaluable tools for large-scale research applications. waters.comchromatographyonline.com
| Feature | Manual Derivatization | Automated Derivatization |
| Throughput | Low | High waters.comchromatographyonline.com |
| Reproducibility | Variable | High waters.comaxionlabs.com |
| Labor Intensity | High | Low lcms.cz |
| Risk of Error | High | Low chromatographyonline.com |
| Cost | Lower initial investment | Higher initial investment |
Synthesis of Other Valine-Derived Intermediates for Research Context
Beyond silylation, DL-valine serves as a versatile starting material for the synthesis of other important intermediates used in various research contexts.
Schiff bases, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are a class of compounds with diverse applications, including in the study of metal complexes. aau.edu.etscirp.orgnih.gov DL-valine can be reacted with various carbonyl compounds, such as salicylaldehyde (B1680747) or ninhydrin, to form Schiff base ligands. aau.edu.etscirp.org
These ligands can then be used to form coordination complexes with a variety of metal ions, including cobalt(II), nickel(II), and copper(II). scirp.orgznaturforsch.comresearchgate.net The resulting metal complexes are often colored and can be characterized using techniques such as elemental analysis, infrared spectroscopy, and electronic spectral studies. aau.edu.etscirp.org The study of these complexes provides insights into the coordination chemistry of amino acids and can have applications in areas such as catalysis and materials science.
DL-valine, as a racemic mixture of D- and L-valine, presents unique challenges and opportunities in the field of peptide synthesis. americanpeptidesociety.orgresearchgate.net Peptides are chains of amino acids linked by amide (peptide) bonds and are fundamental to numerous biological processes. wikipedia.org
The use of a racemic mixture of valine in peptide synthesis can lead to the formation of diastereomeric peptides, which can be difficult to separate and characterize. researchgate.net Racemization, the interconversion of enantiomers, is a significant side reaction that can occur during peptide synthesis, particularly during the activation and coupling steps. americanpeptidesociety.orgpeptide.comacs.org This can lead to the incorporation of the incorrect stereoisomer into the growing peptide chain, potentially altering its biological activity. americanpeptidesociety.org
However, the incorporation of D-amino acids, such as D-valine, into peptides can also be advantageous. Peptides containing D-amino acids are often more resistant to proteolytic degradation, which can enhance their stability and bioavailability as therapeutic agents. lifetein.com Therefore, the controlled incorporation of D-valine into a peptide sequence can be a useful strategy for designing more robust peptide-based drugs.
Advanced Analytical Characterization and Spectroscopic Analysis of Trimethylsilyl Dl Valine
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are fundamental for the analysis of TMS DL-valine, enabling its separation from complex matrices, definitive identification, and accurate quantification. Both gas and liquid chromatography coupled with mass spectrometry are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like TMS-derivatized amino acids. creative-proteomics.com Method development is critical to achieve reliable and reproducible results.
The successful separation of this compound by gas chromatography hinges on the careful optimization of several key parameters.
Column Chemistry: The choice of the capillary column's stationary phase is critical. A commonly used stationary phase for the analysis of TMS-derivatized amino acids is 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca This non-polar phase provides good separation for these types of derivatives.
Temperature Programming: A temperature program is essential for the efficient elution of analytes with varying boiling points. phenomenex.comchromatographytoday.comcmu.edu A typical temperature program for TMS amino acid analysis involves an initial oven temperature of around 70°C to 100°C, which is then ramped up to a final temperature of 280°C to 300°C. wvu.eduthermofisher.com This gradual increase in temperature ensures that more volatile compounds are separated at lower temperatures, while less volatile compounds elute as the temperature rises.
Carrier Gas Flow Rate: Helium is a commonly used carrier gas in GC-MS analysis. wvu.edu The flow rate of the carrier gas affects the efficiency of the separation. nih.gov A constant flow rate is often maintained to ensure reproducible retention times.
A representative table of optimized GC parameters is provided below:
| Parameter | Value |
| Column Chemistry | 5% Phenyl Methylpolysiloxane |
| Initial Temperature | 100°C |
| Temperature Ramp | 15°C/min to 300°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
The data in this table is illustrative and based on typical parameters found in the literature. thermofisher.com
Mass spectrometry offers various detection strategies that can be tailored to the analytical objective. shimadzu.com
Full Scan Mode: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. This is invaluable for the qualitative identification of unknown compounds by comparing their spectra to library databases.
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity. shimadzu.com Instead of scanning a wide mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. This reduces background noise and enhances the signal-to-noise ratio. For this compound, characteristic fragment ions would be selected for monitoring.
Fast Automated Scan and SIM Type (FASST) Mode: This mode combines the advantages of both full scan and SIM modes. shimadzu.com It allows for the simultaneous acquisition of full scan data for identification purposes and highly sensitive SIM data for quantification within a single analytical run.
| Mode | Primary Use | Advantages |
| Full Scan | Qualitative Identification | Provides complete mass spectrum for structural elucidation. |
| SIM | Quantitative Analysis | High sensitivity and selectivity, reduced noise. shimadzu.com |
| FASST | Combined Qualitative & Quantitative | Acquires both full scan and SIM data in one run. shimadzu.com |
Qualitative Analysis: The identification of this compound is achieved by a combination of its retention time and its mass spectrum obtained in full scan mode. The mass spectrum of TMS-derivatized valine exhibits a characteristic fragmentation pattern. The molecular ion (M+) may be observed, along with specific fragment ions resulting from the loss of functional groups. For instance, the mass spectrum of L-Valine, TMS derivative, shows characteristic peaks that can be used for its identification. nist.gov The fragmentation of TMS derivatives of amino acids often involves the loss of the side chain, leading to prominent fragment ions. sci-hub.se
Quantitative Analysis: The quantification of this compound is typically performed using the SIM mode for enhanced sensitivity. wvu.edu A calibration curve is constructed by analyzing standard solutions of this compound at various known concentrations. biosyn.com The peak area of a specific, abundant, and interference-free ion is plotted against the corresponding concentration. An internal standard, a compound with similar chemical properties but chromatographically resolved from the analyte, is often used to correct for variations in sample preparation and injection volume. nih.gov The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. The linearity of the calibration curve, typically with a correlation coefficient (R²) greater than 0.99, is crucial for accurate quantification. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches in Derivatized Amino Acid Analysis
While GC-MS is a powerful technique, LC-MS/MS has emerged as a valuable alternative for the analysis of amino acids, including their derivatized forms. rsc.orgnih.govnih.gov Derivatization is often employed in LC-MS to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency. researchgate.netresearchgate.net
The advantages of LC-MS/MS for derivatized amino acid analysis include:
High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces chemical noise and improves detection limits. nih.gov
High Throughput: LC-MS/MS methods can be developed to be very rapid, allowing for the analysis of a large number of samples in a short period.
Versatility: A wide range of derivatization reagents can be used to target specific functional groups and enhance the analytical performance for different amino acids. rsc.org
Although TMS derivatives are primarily analyzed by GC-MS due to their volatility, the principles of derivatization to enhance LC-MS/MS performance are well-established for other derivatives.
Enantioselective Chromatographic Resolution of DL-Valine Utilizing Derivatization Strategies
The separation of enantiomers (D- and L-forms) of valine is crucial in many biological and pharmaceutical applications. Derivatization plays a key role in the enantioselective chromatographic resolution of DL-valine. Two primary strategies are employed:
Indirect Separation: This method involves derivatizing the DL-valine racemate with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral chromatographic column.
Direct Separation: In this approach, DL-valine is first derivatized with a non-chiral reagent (such as a TMS group) to improve its chromatographic properties. The resulting derivatives are then separated on a chiral stationary phase (CSP). researchgate.net For example, a Chirasil-L-Val column has been used for the enantiomeric separation of amino acids derivatized with non-chiral reagents. researchgate.netnih.gov
The choice of derivatization agent and chromatographic conditions is critical to achieve baseline resolution of the enantiomers.
Chiral Ligand Exchange Chromatography (CLEC) with Chiral Additives for DL-Valine Separation
Chiral Ligand Exchange Chromatography (CLEC) is a powerful technique for the enantiomeric separation of amino acids, including DL-valine. This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is typically a metal ion coordinated with a chiral ligand. These complexes exhibit different stabilities, leading to differential retention on the chromatographic column and thus, separation. scispace.comresearchgate.net
The principle of chiral ligand exchange involves a chiral selector, often an L-amino acid such as L-proline or L-hydroxyproline complexed with a transition metal ion like copper(II), which can be either bonded to the stationary phase or added to the mobile phase. scispace.comresearchgate.net When the racemic mixture of DL-valine is introduced, the D- and L-enantiomers compete to form ternary complexes with the copper(II)-chiral ligand complex. The differing stabilities of the resulting diastereomeric complexes—[Cu(L-Proline)(L-Valine)] and [Cu(L-Proline)(D-Valine)], for example—form the basis for their separation. researchgate.net
Research has demonstrated the successful resolution of DL-valine enantiomers using CLEC with various chiral additives. For instance, a mobile phase containing L-proline and copper acetate (B1210297) has been effectively used to separate enantiomeric mixtures of valine on a reversed-phase HPLC column. researchgate.net Similarly, copper(II)-L-valine complexes incorporated into sodium dodecyl sulfate (B86663) (SDS) micelles have been employed in ligand-exchange micellar electrokinetic capillary chromatography to achieve chiral resolution of amino acids. nih.gov The elution order of the enantiomers can be influenced by the specific chiral ligand used; in many cases utilizing an L-amino acid as the chiral selector, the D-isomer elutes before the L-isomer. nih.gov
The effectiveness of the separation is dependent on several factors, including the pH of the mobile phase, the concentration of the metal ion and the chiral additive, and the column temperature. nih.gov The pH must be high enough to ensure the amino groups are sufficiently deprotonated to facilitate complexation with the Cu(II) ion. researchgate.net
Pre-column Chiral Derivatization for Enhanced Enantiomeric Separation on Achiral Columns
Pre-column derivatization is a widely used strategy to facilitate the enantiomeric separation of amino acids like DL-valine on conventional achiral stationary phases. This technique involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric products possess distinct physicochemical properties, allowing for their separation using standard, non-chiral chromatographic columns, such as reversed-phase (RP-HPLC) columns. rsc.orgnih.gov
A significant advantage of this method is the ability to introduce a chromophore or fluorophore into the valine molecule, which often lacks a strong UV-absorbing or fluorescent group. rsc.org This enhances detection sensitivity and allows for the accurate quantification of even trace amounts of one enantiomer in the presence of a large excess of the other. rsc.orgnih.gov
Several derivatizing agents have been successfully employed for the chiral separation of valine. One common reagent is o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol. This reaction forms diastereomeric isoindole adducts that can be readily separated and quantified. rsc.org Another effective derivatizing agent is 7-chloro-4-nitrobenzoxadiazole (NBD-Cl). nih.govresearchgate.net Derivatization with NBD-Cl, followed by separation on a Pirkle-type chiral stationary phase, has been shown to resolve a wide range of amino acid enantiomers, demonstrating the versatility of this approach. nih.gov The resulting NBD-amino acid derivatives exhibit strong absorbance at a wavelength of 470 nm, significantly improving detection limits. nih.govresearchgate.net
The choice of derivatizing agent and chromatographic conditions is crucial for achieving optimal separation. The reaction should proceed without causing racemization of the amino acid. researchgate.net The resulting diastereomers must be stable and exhibit sufficient resolution on the chosen achiral column. This approach has been validated for its selectivity, precision, and accuracy in determining the enantiomeric purity of bulk L-amino acid samples. nih.gov
High-Resolution Spectroscopic Probes for Molecular Structure and Dynamics of Valine and its Derivatives
Terahertz (THz) Spectroscopy for Racemic and Enantiopure Valine Crystal Structures
Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of 0.1 to 15 THz, is a highly sensitive technique for distinguishing between the different crystal structures of enantiopure and racemic compounds. uniroma1.itnii.ac.jp For valine, the pure L- and D-enantiomers have essentially identical THz spectra, but these are markedly different from the spectrum of the DL-racemate. rsc.org This difference arises because the enantiomers and the racemate crystallize in distinct space groups with different unit cell parameters, leading to unique intermolecular interactions and, consequently, different "fingerprint" absorption spectra in the THz region. rsc.orgrsc.org
Analysis of Low-Frequency Vibrational Modes and Phonon Spectra
The absorption bands observed in the THz spectra of crystalline valine correspond to low-frequency vibrational modes, including intermolecular motions like translations and librations (rotations) of the molecules within the crystal lattice, as well as intramolecular torsional modes. rsc.orgresearchgate.net These collective motions are known as phonon modes. researchgate.net
Computational methods, such as solid-state density functional theory (DFT), are used in conjunction with experimental THz spectroscopy to assign the observed absorption peaks to specific vibrational modes. rsc.orgresearchgate.net These calculations can distinguish between intermolecular and intramolecular motions, providing a detailed understanding of the molecular dynamics in the crystal. rsc.org For DL-valine, analysis of the calculated modes reveals both torsional intermolecular motions and modes with significant translational character. researchgate.net The differences in the hydrogen bonding networks and crystal packing between the enantiopure and racemic forms lead to the distinct phonon spectra observed experimentally. rsc.orgmdpi.com
Temperature-Dependent Spectroscopic Studies for Conformational Insights
Temperature-dependent THz spectroscopy provides valuable insights into the conformational dynamics and structural stability of valine crystals. As the temperature is lowered, the absorption peaks in the THz spectrum typically become sharper and shift to higher frequencies (a blue shift). rsc.org This is attributed to the contraction of the crystal lattice, which strengthens the intermolecular forces, such as hydrogen bonds, leading to higher vibrational frequencies. researchgate.netnrao.edu
A temperature-dependent study of L-valine revealed a red shift (shift to lower frequencies) in the absorption maxima as the temperature increased. rsc.org This observation is consistent with the thermal expansion of the crystal lattice, which weakens the intermolecular interactions. researchgate.net By analyzing these temperature-induced spectral changes, it is possible to gain a deeper understanding of the potential energy landscape of the molecular crystal and the anharmonicity of the vibrational modes. nrao.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si for TMS groups)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules like this compound at the atomic level. nih.gov By analyzing the NMR spectra of different nuclei, one can determine the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
For the valine moiety, ¹H and ¹³C NMR are routinely used. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms through chemical shifts and spin-spin coupling patterns. For instance, the characteristic isopropyl group of valine gives rise to distinct doublet signals for the methyl protons and a multiplet for the methine proton. chemicalbook.comresearchgate.net The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. umich.edu
When valine is derivatized with a trimethylsilyl (B98337) (TMS) group, ²⁹Si NMR spectroscopy becomes a valuable probe. The ²⁹Si nucleus, although having a low natural abundance and a negative gyromagnetic ratio, can provide unique structural information. umich.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic environment and the nature of the substituents attached to the silicon atom. umich.edusemanticscholar.org In this compound, the ²⁹Si NMR signal would confirm the presence of the silyl (B83357) group and its chemical shift would be characteristic of the Si-O or Si-N linkage, depending on whether the carboxyl or amino group is silylated. Analysis of ¹³C and ²⁹Si chemical shifts in a series of [tris(trimethylsilyl)methyl]-substituted compounds has shown that while the TMS group carbons and silicons absorb in a narrow range, other atoms more directly reflect the substitution patterns, aiding in structural determination. umich.edu
Below are representative, non-experimental NMR data tables for this compound, illustrating the expected chemical shift regions. Actual values would be determined experimentally.
Table 1: Predicted ¹H NMR Chemical Shifts for TMS-Valine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃-Si | ~0.1 - 0.4 | Singlet |
| -CH(CH₃)₂ | ~0.9 - 1.2 | Doublet |
| -CH(CH₃)₂ | ~2.1 - 2.5 | Multiplet |
| α-CH | ~3.5 - 4.0 | Doublet/Multiplet |
| NH/OH (if not silylated) | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for TMS-Valine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₃-Si | ~0 - 5 |
| -CH(CH₃)₂ | ~17 - 20 |
| -CH(CH₃)₂ | ~30 - 35 |
| α-C | ~58 - 62 |
| C=O | ~170 - 175 |
Table 3: Predicted ²⁹Si NMR Chemical Shift for TMS-Valine
| Silicon Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₃-Si | ~ -10 to 10 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks
Fourier Transform Infrared (FTIR) spectroscopy is a potent non-destructive technique for the analysis of trimethylsilyl (TMS) DL-valine, providing critical insights into its functional groups and the intricate network of hydrogen bonds. The derivatization of DL-valine with a trimethylsilyl group introduces specific vibrational modes that can be readily identified in the infrared spectrum.
The FTIR spectrum of this compound is characterized by distinct peaks corresponding to the vibrations of its constituent functional groups. The introduction of the TMS group results in strong absorption bands associated with Si-C and Si-O bonds. For instance, the Si-C stretching vibrations are typically observed in the region of 800-750 cm⁻¹, while the Si-O-C stretching vibrations give rise to a strong band in the 1100-1000 cm⁻¹ region.
The carboxylic acid and amino groups of the parent valine molecule are also significantly altered by trimethylsilylation. The O-H stretch of the carboxylic acid, typically a broad band around 3000 cm⁻¹, is replaced by the Si-O-C vibrations upon derivatization. Similarly, the N-H stretching vibrations of the amino group, usually found in the 3400-3200 cm⁻¹ region, are shifted or absent depending on whether the amine has also been derivatized. The carbonyl (C=O) stretching vibration of the ester group in this compound is a prominent feature, typically appearing around 1740-1720 cm⁻¹.
Hydrogen bonding plays a crucial role in the supramolecular structure of amino acids and their derivatives. In this compound, hydrogen bonding can occur between the amino group of one molecule and the carbonyl oxygen of the ester group of another. These interactions can be studied by analyzing the shifts in the N-H and C=O stretching frequencies. The formation of hydrogen bonds typically leads to a broadening and a shift to lower wavenumbers of the involved stretching bands. The specific patterns of these shifts can provide information on the strength and geometry of the hydrogen bonding network.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Si-CH₃ | Symmetric/Asymmetric C-H Stretch | 2960-2850 |
| Si-CH₃ | Symmetric/Asymmetric C-H Bend | 1450-1370 |
| Si-C | Stretch | 800-750 |
| Si-O-C | Asymmetric Stretch | 1100-1000 |
| C=O (Ester) | Stretch | 1740-1720 |
| N-H | Stretch (if present) | 3400-3200 |
Advanced Mass Spectrometry Techniques for Deep Profiling
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and characterization of this compound. sannova.net Unlike nominal mass spectrometers, HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements with errors in the parts-per-million (ppm) range. sannova.netcdc.gov This level of accuracy is crucial for determining the elemental composition of this compound and distinguishing it from other isobaric compounds. nih.gov
The derivatization of DL-valine with one or more trimethylsilyl groups increases its molecular weight and volatility, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. wvu.edu The accurate mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) of this compound can be used to confirm its elemental formula. For example, the mono-trimethylsilylated derivative of L-valine (valine trimethylsilyl ester) has a chemical formula of C₈H₁₉NO₂Si and a theoretical monoisotopic mass of 189.1236 u. nist.gov An HRMS measurement yielding a mass close to this value with low ppm error provides strong evidence for the presence of this specific derivative. nist.gov Similarly, the di-trimethylsilylated derivative of L-valine has a formula of C₁₁H₂₇NO₂Si₂ and a theoretical monoisotopic mass of 261.1631 u. nist.gov
Interactive Table: Theoretical and Observed Masses of this compound Derivatives
| Derivative | Formula | Theoretical Monoisotopic Mass (u) | Observed Mass (u) (Example) | Mass Error (ppm) (Example) |
|---|---|---|---|---|
| Mono-TMS DL-Valine | C₈H₁₉NO₂Si | 189.1236 | 189.1234 | -1.06 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. wikipedia.org In the context of this compound, MS/MS is employed to confirm the structure of the derivatized molecule and to understand its fragmentation pathways under specific ionization conditions, typically electron ionization (EI) in GC-MS. nih.gov
In an MS/MS experiment, the molecular ion or a prominent fragment ion of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. wikipedia.org The fragmentation of TMS derivatives of amino acids is well-characterized and often involves cleavages of the TMS group and the amino acid backbone. nih.gov
A common fragmentation pathway for TMS-derivatized amino acids is the loss of a methyl group (CH₃•) from the TMS moiety, resulting in an [M-15]⁺ ion. Another characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable immonium ion. For this compound, this would result in a characteristic fragment ion. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used for the confident identification of this compound in complex mixtures. researchgate.net
Interactive Table: Common Fragment Ions in the MS/MS Spectrum of Di-TMS DL-Valine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 261 | 246 | CH₃• |
| 261 | 188 | (CH₃)₃Si• |
| 261 | 116 | COOTMS |
Imaging Mass Spectrometry with Derivatization for Spatial Distribution Research
Imaging Mass Spectrometry (IMS) is a technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy, allowing for the visualization of the distribution of molecules within a sample, such as a biological tissue section. nih.govtmc.edu However, the analysis of small, polar molecules like amino acids by IMS can be challenging due to their poor ionization efficiency and the presence of interfering signals from the biological matrix. nih.gov
On-tissue derivatization is a strategy that has been developed to overcome these limitations. nih.govmaastrichtuniversity.nl This approach involves the application of a derivatizing agent directly onto the tissue section prior to IMS analysis. maastrichtuniversity.nlresearchgate.net For the analysis of valine, a derivatizing agent that reacts with the amino group can be used to increase its mass, improve its ionization efficiency, and shift its signal to a region of the mass spectrum with less interference. nih.govnih.gov While not specifically focused on TMS derivatization, the principles are applicable.
The derivatization reaction enhances the signal of valine, enabling its spatial distribution to be mapped across the tissue. mdpi.com This can provide valuable information in various research areas, such as understanding the metabolic changes associated with diseases. mdpi.com The combination of on-tissue derivatization with high-resolution mass spectrometry further enhances the specificity of the analysis, allowing for the confident identification and mapping of valine and its derivatives within the complex environment of a biological tissue. nih.gov
Method Validation and Performance Assessment in this compound Analysis
Evaluation of Linearity, Sensitivity, and Limits of Detection (LOD) and Quantification (LOQ)
Method validation is a critical process to ensure that an analytical method for the determination of this compound is suitable for its intended purpose. Key parameters that are evaluated include linearity, sensitivity, and the limits of detection (LOD) and quantification (LOQ). juniperpublishers.com
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The response (e.g., peak area in a chromatogram) is plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (R²) value, typically >0.99, indicates a good linear relationship. researchgate.net
Sensitivity refers to the ability of the method to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. juniperpublishers.com The LOQ is a critical parameter for quantitative analysis. lcms.cz
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1, and the LOQ as a S/N of 10:1. juniperpublishers.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. lcms.cz For the analysis of amino acids, methods have been developed with LODs and LOQs in the picomole to micromolar range, depending on the specific technique and instrumentation used. lcms.czjst.go.jpnih.gov
Interactive Table: Example Method Validation Parameters for this compound Analysis
| Parameter | Typical Value/Range |
|---|---|
| Linearity (R²) | > 0.99 |
| Linear Range | e.g., 1 - 1000 µM |
| LOD | e.g., < 2.0 µM nih.gov |
| LOQ | e.g., < 10 µM |
| Precision (%RSD) | < 15% |
Assessment of Reproducibility and Inter-Batch Variability of Derivatization and Analysis
The reliability of quantitative analytical methods hinges on their reproducibility, both within a single analytical run (intra-batch) and between different analytical runs conducted over time (inter-batch). For the analysis of this compound, the derivatization step, which converts the non-volatile amino acid into a volatile trimethylsilyl derivative suitable for gas chromatography-mass spectrometry (GC-MS), is a critical source of potential variability.
Several studies have investigated the reproducibility of TMS derivatization for amino acids. The process is sensitive to reaction conditions such as temperature, time, and the presence of moisture, which can lead to incomplete derivatization or the formation of multiple derivative products, thereby affecting precision.
Research findings indicate that with carefully controlled and optimized derivatization protocols, acceptable reproducibility can be achieved. For instance, a validation study of a GC-MS method for the simultaneous measurement of multiple amino acids and their metabolites reported precise results. The intra- and inter-day precision, expressed as the relative standard deviation (RSD), is a key metric for assessing this variability. While specific data for this compound is often part of a broader amino acid panel, the results for similar compounds are indicative of the method's performance.
The following table presents typical intra- and inter-day precision data for a selection of amino acids from a method validation study, which is representative of the performance expected for this compound analysis.
Table 1: Representative Intra- and Inter-Day Precision of Amino Acid Analysis using GC-MS
| Analyte | Concentration Range (µM) | Intra-Day RSD (%) | Inter-Day RSD (%) |
| Alanine (B10760859) | 10 - 1000 | 2.5 - 7.8 | 3.1 - 12.5 |
| Valine | 10 - 1000 | 2.2 - 6.5 | 2.9 - 11.8 |
| Leucine (B10760876) | 10 - 1000 | 2.8 - 8.1 | 3.5 - 13.2 |
| Isoleucine | 10 - 1000 | 2.6 - 7.9 | 3.3 - 12.9 |
| Proline | 10 - 1000 | 3.1 - 9.2 | 4.0 - 14.1 |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Inter-batch variability can also be influenced by factors beyond the derivatization step, including changes in the GC-MS instrument's sensitivity over time, such as the aging of the column or contamination of the ion source. nih.gov To mitigate this, rigorous quality control procedures, including the regular analysis of quality control (QC) samples at different concentrations, are essential to ensure the consistency of results across different batches.
Strategies for Matrix Effect Compensation and Internal Standard Application
Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. sigmaaldrich.com In the context of GC-MS analysis of this compound, co-eluting compounds from the sample matrix can affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. This can significantly impact the accuracy and precision of quantification.
Strategies to compensate for the matrix effect are crucial for the development of robust analytical methods. These strategies can be broadly categorized into:
Sample Preparation: Employing effective sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components before derivatization and analysis.
Chromatographic Separation: Optimizing the GC method to achieve baseline separation of this compound from co-eluting matrix components can minimize interference.
Calibration Strategies: The use of matrix-matched calibration standards, prepared in a blank matrix similar to the samples being analyzed, can help to compensate for consistent matrix effects.
The most effective and widely adopted approach for correcting for both matrix effects and variability in sample preparation and instrument response is the use of an internal standard (IS). scispace.com An ideal internal standard should have physicochemical properties very similar to the analyte and should be added to the sample at the earliest stage of the sample preparation process.
For the analysis of this compound, two main types of internal standards are commonly used:
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry. nih.govresearchgate.net A SIL version of valine, such as L-Valine-D8 or L-Valine-¹³C₅, has the same chemical structure and properties as the analyte but a different mass due to the incorporation of heavy isotopes. nih.gov This allows it to co-elute with the analyte and experience the same matrix effects and derivatization efficiency, providing the most accurate correction.
Structural Analogs: These are compounds that are chemically similar to the analyte but not present in the biological sample. For amino acid analysis, compounds like Norvaline or Norleucine are often used as internal standards. scispace.comresearchgate.net While not as ideal as SIL standards, they can provide adequate compensation for variability if they exhibit similar extraction, derivatization, and chromatographic behavior to the analyte.
The following table summarizes the types of internal standards applicable to the analysis of this compound.
Table 2: Internal Standards for the Quantitative Analysis of this compound
| Internal Standard Type | Example(s) | Key Advantages | Key Considerations |
| Stable Isotope-Labeled (SIL) | L-Valine-D8, L-Valine-¹³C₅ | Co-elutes with the analyte; experiences identical matrix effects and derivatization efficiency, providing the most accurate correction. | Higher cost and commercial availability. |
| Structural Analog | Norvaline, Norleucine | Lower cost and readily available; can compensate for procedural variability. | May not perfectly mimic the analyte's behavior in terms of extraction, derivatization, and response to matrix effects. researchgate.net |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
The application of a suitable internal standard is a fundamental component of a validated method for the quantitative analysis of this compound, ensuring the generation of accurate and reliable data by effectively compensating for the inevitable challenges of matrix effects and analytical variability.
Theoretical and Computational Chemistry Studies Involving Dl Valine and Its Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Properties and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular geometries, and reactivity of chemical compounds. These calculations can predict various molecular properties from first principles, offering a detailed view at the atomic and electronic level.
Electronic Structure, Geometries, and Conformational Analysis of Trimethylsilyl (B98337) Valine
DFT calculations are fundamental in determining the optimized geometries and electronic structures of molecules. For trimethylsilyl valine derivatives, such as L-Valine, trimethylsilyl ester (Val, mono-TMS) and L-Valine, N-(trimethylsilyl)-, trimethylsilyl ester (Valine (2TMS)), computational methods can explore various possible conformations and determine their relative stabilities. PubChem entries for these compounds provide basic computed descriptors, including molecular formulas and connectivity nih.govmpg.denih.gov. The process typically involves optimizing the molecular geometry to find energy minima on the potential energy surface. Conformational analysis, which identifies different spatial arrangements of a molecule, can be performed by exploring rotations around single bonds and calculating the energy of each conformer using DFT scm.commdpi.com. While specific detailed studies focusing exclusively on the conformational landscape and electronic structure of TMS DL-valine were not extensively found in the search results, the methodology using DFT for such analyses is well-established for amino acids and silylated molecules mdpi.commdpi.comnih.gov. These calculations can reveal details about charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces, which are crucial for understanding a molecule's reactivity and interactions mdpi.comnih.gov.
Prediction of Vibrational Frequencies and Spectroscopic Signatures (e.g., THz, FTIR)
Quantum chemical calculations, often at the DFT level, are powerful tools for predicting vibrational frequencies and simulating spectroscopic data such as Infrared (IR) and Terahertz (THz) spectra. These predicted spectra can be compared with experimental results to aid in peak assignment and structural identification. The harmonic approximation is commonly used to calculate vibrational frequencies from the optimized molecular geometry and the computed Hessian matrix yale.eduarxiv.orgresearchgate.net. Studies have successfully applied these methods to predict the vibrational spectra of amino acids, including valine yale.eduresearchgate.net. For instance, computational studies have reported and compared experimental and calculated THz spectra of polycrystalline valine samples, showing good qualitative agreement yale.edu. The calculated vibrational modes provide insights into the types of molecular motions responsible for observed spectral features, including both intramolecular and intermolecular vibrations yale.edusmu.edu. While a specific computational prediction of THz or FTIR spectra for trimethylsilyl valine was not identified, the underlying quantum chemical techniques are directly applicable to such derivatives.
Reaction Mechanism Studies of Silylation Processes and Stability of Derivatives
Computational chemistry is invaluable for investigating reaction mechanisms and the stability of chemical species. DFT can be used to calculate transition states and activation energies, providing insights into the pathways and kinetics of chemical reactions. Studies have utilized computational methods to understand reaction mechanisms involving silyl (B83357) esters and the cleavage of Si-O bonds chemrxiv.orgresearchgate.net. For example, computational studies have rationalized the mechanism and stereoselectivity of reactions facilitated by silyl ester formation chemrxiv.org. The stability of derivatives can also be assessed by calculating reaction barriers for degradation pathways or by studying their behavior in different environments through computational methods nih.gov. While detailed computational studies specifically on the silylation mechanism of valine or the comprehensive stability profile of TMS valine derivatives were not prominently featured in the search results, the application of DFT to study reaction mechanisms and molecular stability is a standard practice in computational organic chemistry acs.orgacs.org. The stability of valine itself in various contexts has also been investigated computationally nih.gov.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study their time-dependent behavior, intermolecular interactions, and conformational changes in various environments, including solutions.
Investigation of Intermolecular Interactions and Solvation Effects (e.g., in aqueous and organic mixtures)
MD simulations are widely used to explore how molecules interact with each other and with the surrounding solvent molecules. For amino acids like valine and their derivatives, understanding solvation in different media (e.g., water, organic solvents, ionic liquids) is crucial. MD simulations have been employed to investigate the interactions between amino acids and ionic liquids in aqueous solutions, shedding light on the molecular mechanisms governing solubility nih.gov. These simulations can reveal details about hydrogen bonding, hydrophobic interactions, and the formation of transient clusters mdpi.com. Studies have also used MD to examine the influence of different solvents on molecular behavior and interactions, such as the separation of valine enantiomers by cyclodextrin (B1172386) in various solvents researchgate.net. While a dedicated MD study specifically on the solvation of trimethylsilyl valine in different solvent mixtures was not found, the techniques described for valine and other organic molecules in aqueous and organic environments are directly transferable diva-portal.orgrsc.orgmdpi.com.
Analysis of Conformational Changes and Stereochemical Stability of Valine Derivatives
MD simulations are powerful for studying the conformational dynamics of molecules over time, providing insights into their flexibility and preferred shapes in solution. This is particularly relevant for understanding the behavior of amino acid derivatives. MD simulations have been used to study the conformational equilibria and dynamics of valine residues in peptides and proteins nih.govmdpi.com. These studies can analyze the transitions between different conformations and the factors influencing their populations whiterose.ac.ukfrontiersin.org. Stereochemical stability, particularly in the context of chiral molecules like valine derivatives, can be explored by examining the potential energy barriers for epimerization or other stereochemical transformations through enhanced sampling techniques in MD simulations. While specific MD studies focusing on the stereochemical stability or detailed conformational changes of trimethylsilyl valine were not explicitly found, the application of MD to analyze the conformational landscape and stability of valine and other small molecules is well-documented nih.govmdpi.comresearchgate.net.
Modeling of Chiral Discrimination Mechanisms and Enantioselectivity
Understanding the subtle interactions that lead to the differentiation of enantiomers is fundamental to developing effective chiral separation techniques. Computational modeling provides a means to explore these interactions at the molecular level, particularly in the context of diastereomeric complex formation.
Computational Insights into Diastereomeric Complex Formation in Chiral Recognition
Chiral recognition, the ability of a chiral entity (host or selector) to distinguish between the enantiomers of a chiral molecule (guest), often relies on the formation of transient diastereomeric complexes. These complexes, formed between the chiral selector and each enantiomer, possess different physical and chemical properties, leading to differential interactions that can be exploited for separation. Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum chemistry calculations (e.g., Density Functional Theory - DFT), are used to model the formation and stability of these diastereomeric complexes.
Studies on the chiral recognition of amino acids, including valine, by various chiral selectors like cyclodextrins and crown ethers have utilized computational approaches to investigate host-guest interactions. frontiersin.orgnih.govresearchgate.net For instance, molecular mechanics and dynamics simulations have been applied to study the separation of amino acid enantiomers, including valine, by beta-cyclodextrin (B164692) in the gas phase. These studies analyzed interaction energies and the formation of inclusion complexes, revealing that while van der Waals interactions contribute significantly, the discrimination between enantiomers is primarily due to electrostatic contributions. frontiersin.org Computational modeling of receptor-guest complexes has also been employed in the context of chiral recognition of protected amino acids, such as N-Boc-Val, by synthetic receptors, helping to understand the factors influencing chiral discrimination. nih.gov Combined experimental and computational studies using techniques like vibrational circular dichroism (VCD) spectroscopy have investigated the chiral recognition of amino acids by crown ethers, with calculations providing insights into the energy differences between complexes formed with different enantiomers. researchgate.net These computational studies on valine and its derivatives highlight how subtle differences in the stability and structure of diastereomeric complexes, influenced by various intermolecular forces, underpin chiral recognition mechanisms.
Theoretical Prediction of Enantiomeric Excess in Resolution Processes
Predicting the outcome of chiral resolution processes, specifically the enantiomeric excess (ee), is a significant goal in computational chemistry. Theoretical models and simulations can help estimate the efficiency of separation methods before experimental implementation.
Computational approaches have been developed to predict enantiomeric excess in various chiral resolution techniques. For example, deep learning models have been trained to predict enantiomeric excess values in hydrolase-catalyzed kinetic resolution by predicting activation free energies for different enantiomers involved in the reaction. nih.gov The determination of enantiomeric excess of amino acid anions using photoelectron circular dichroism has also involved theoretical calculations of spectra to aid in the analysis. acs.org While direct computational prediction of ee for this compound specifically is not widely reported in the provided searches, the methodologies applied to other amino acids and their derivatives are relevant. The principles of calculating differential interactions or reaction rates for enantiomers within a computational framework can be extended to predict the potential enantiomeric excess achievable in resolution processes involving this compound. Mathematical models have also been proposed to describe and predict the features of batch preferential crystallization for enantioselective resolution, demonstrating the application of theoretical approaches to optimize separation processes. mpg.de
Computational Spectroscopic Analysis and Assignment of Experimental Data
Computational methods are invaluable for interpreting experimental spectroscopic data of molecules, providing theoretical spectra and helping assign observed peaks to specific molecular vibrations or electronic transitions. This is particularly useful for complex molecules like derivatized amino acids.
Calculation and Comparison of Spectral Energy and Intensity Parameters
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods (like Hartree-Fock - HF), are commonly used to calculate spectroscopic parameters like vibrational frequencies, infrared intensities, Raman activities, and NMR chemical shifts. These calculated parameters can then be compared with experimental spectra to confirm structural assignments and understand molecular properties.
Computational studies on valine and its derivatives have frequently employed these methods. For instance, DFT and HF methods have been used to analyze the IR, Raman, and NMR spectra of L-valine. longdom.orgresearchgate.net These studies involve calculating vibrational frequencies and NMR chemical shifts, often referencing the calculated NMR shifts to Tetramethylsilane (TMS), a common standard in NMR spectroscopy. longdom.orgresearchgate.netcore.ac.uk The comparison between calculated and experimental spectra allows for detailed assignment of vibrational modes and confirmation of molecular structure and conformation. Similarly, computational methods have been applied to simulate UV-Vis and CD spectra of chiral valine derivative complexes, enabling comparison with experimental data to understand their electronic and chiroptical properties. mdpi.com
Cheminformatics Approaches for Structural Analysis and Property Prediction (excluding QSAR for biological activity)
Cheminformatics utilizes computational tools and algorithms to manage, analyze, and model chemical data. It is widely applied for structural analysis, property prediction, and the design of new molecules, complementing traditional experimental and theoretical chemistry.
Cheminformatics approaches are valuable for analyzing the structural features of molecules like DL-valine and its derivatives and predicting various properties (excluding quantitative structure-activity relationships for biological activity, as per the exclusion criteria). This involves representing chemical structures in a computer-readable format and calculating molecular descriptors that encode structural and physicochemical information. sathyabama.ac.inliverpool.ac.uk These descriptors can then be used in various analyses, such as similarity searching, clustering, and building predictive models for properties. sathyabama.ac.inmdpi.comnih.gov
For DL-valine and its TMS derivatives, cheminformatics can be used for tasks such as:
Structural Analysis: Analyzing the conformational space of the molecule, identifying key structural features, and comparing the structures of different derivatives.
Property Prediction: Predicting physicochemical properties like boiling point, melting point, solubility, and partition coefficients based on their molecular structure using quantitative structure-property relationship (QSPR) models. liverpool.ac.uk
Chemical Space Exploration: Analyzing the chemical space occupied by valine derivatives to identify potential new compounds with desired properties. mdpi.comnih.gov
Research Applications and Roles of Trimethylsilyl Dl Valine and Its Precursors/analogs in Chemical Sciences
Utilization as an Intermediate in Advanced Organic Synthesis
In the realm of organic synthesis, the temporary protection of reactive functional groups is a cornerstone of strategy. Silylating reagents provide a powerful tool for this purpose, enabling the transient masking of the amino and carboxylic acid moieties of valine. This protection strategy is pivotal in constructing complex molecules, including peptides and chiral frameworks.
Application in the Synthesis of Complex Peptide Structures and Analogs
The synthesis of peptides is a meticulous process that requires the precise and sequential formation of amide (peptide) bonds between amino acids. masterorganicchemistry.com A significant challenge arises from the bifunctional nature of amino acids, which necessitates the protection of non-reacting functional groups to prevent unwanted side reactions and ensure the correct sequence. chemrxiv.org
Furthermore, the synthesis of peptide analogs containing non-natural amino acid derivatives is a key strategy for investigating structure-activity relationships and developing novel therapeutics. ingentaconnect.comnih.gov The incorporation of valine derivatives, such as the chimeric valine/leucine (B10760876) analog 2-amino-3,3,4-trimethyl-pentanoic acid, into peptide sequences has been successfully achieved using solid-phase peptide synthesis (SPPS) methodologies. ingentaconnect.comnih.gov In these multi-step syntheses, protecting groups, including those derived from silylation, are crucial for managing the reactive sites during the stepwise assembly of the peptide chain on a solid support. ingentaconnect.comyoutube.com
Strategic Derivatization for Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis aims to create specific stereoisomers of a chiral molecule, a critical task in the pharmaceutical industry where enantiomers can have vastly different biological activities. D-valine is an important chiral compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com The derivatization of DL-valine, including through trimethylsilylation, is a key step in processes that utilize it as a chiral building block.
Enzymatic strategies represent a powerful approach in asymmetric synthesis, leveraging the high stereoselectivity of biocatalysts. nih.gov For example, transaminases can catalyze the transfer of an amino group to a keto acid, producing a chiral amino acid. Derivatization is often required to analyze the products of these reactions and determine their enantiomeric purity.
In non-enzymatic asymmetric synthesis, chiral starting materials guide the stereochemical outcome of subsequent reactions. The synthesis of complex molecules like the hetisine (B12785939) alkaloids has been achieved through multi-step sequences that rely on chiral intermediates. nih.gov Similarly, conformationally constrained derivatives of amino acids, such as 4-hydroxyprolines, are synthesized asymmetrically to serve as scaffolds for novel compounds. unirioja.es While not always directly involving TMS-valine as the starting chiral pool material, the analytical verification at various stages often relies on derivatization techniques, including silylation, to confirm the stereochemical integrity of intermediates via chiral chromatography.
Integration in Advanced Metabolomics Workflows (Methodological and Analytical Focus)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical platform in this field, prized for its high resolution and the availability of extensive spectral libraries for compound identification. nih.gov However, most metabolites, including amino acids like valine, are non-volatile and require chemical derivatization to be analyzed by GC-MS. nih.govnih.gov Trimethylsilylation is one of the most widely adopted derivatization protocols in metabolomics for this purpose. nih.gov
Targeted and Untargeted Metabolite Profiling in Non-Clinical Research Samples
In metabolomics studies, TMS derivatization enables the simultaneous measurement of a wide range of metabolites. researchgate.net This is crucial for both targeted analysis, which quantifies a specific set of known metabolites, and untargeted profiling, which aims to capture as many metabolites as possible to identify novel biomarkers or perturbed pathways.
For instance, metabolite profiling in community-based human cohorts has identified significant associations between elevated levels of branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, and an adverse metabolic profile associated with insulin (B600854) resistance. nih.gov Similarly, studies on acute ischemic stroke have revealed a significant reduction in plasma BCAA levels in both animal models and human patients, with lower levels correlating with poorer neurological outcomes. nih.gov In these large-scale studies, the robust and reproducible derivatization of amino acids with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a prerequisite for accurate quantification by GC-MS. wvu.edunih.gov
The derivatization process itself must be carefully optimized and understood, as side-reactions or incomplete derivatization can lead to the formation of multiple derivative peaks for a single analyte, complicating data analysis. researchgate.netnih.gov For example, glycine (B1666218) can form both di- and tri-trimethylsilyl derivatives, while lysine (B10760008) can exhibit double silylation at its ε-amino group. wvu.eduresearchgate.net Despite these challenges, trimethylsilylation remains a vital technique for preparing samples for comprehensive metabolite profiling.
| Study Focus | Sample Type | Key Finding Related to Valine | Analytical Method | Reference |
|---|---|---|---|---|
| Metabolic Risk in Humans | Plasma | Elevated levels of branched-chain amino acids (including valine) associated with insulin resistance. | LC-MS/MS | nih.gov |
| Acute Ischemic Stroke | Plasma, CSF | Reduction in branched-chain amino acids (including valine) in stroke patients and animal models. | LC-MS/MS | nih.gov |
| General Metabolite Profiling | Model Solutions | Optimization of BSTFA derivatization for amino acid analysis, noting potential for multiple derivatives. | GC-MS | wvu.edu |
Development of Derivatization Strategies for Analysis of Complex Biological and Environmental Matrices (e.g., plant extracts)
The analysis of complex matrices such as biological fluids (urine, serum) or environmental samples presents significant analytical challenges due to the presence of interfering substances. mdpi.comnih.gov Derivatization is a key step in the sample preparation workflow to enhance the volatility, thermal stability, and chromatographic behavior of target analytes like valine. sigmaaldrich.commdpi.com
Trimethylsilylation is a common single-step derivatization method, which is an advantage over two-step methods like alkylation. wvu.edu Silylating reagents such as BSTFA react with acidic protons on amino, carboxyl, and hydroxyl groups to form nonpolar TMS derivatives. researchgate.netwvu.edu This reduces the polarity of the amino acid and increases its volatility, making it suitable for GC analysis. wvu.edu However, a major disadvantage of TMS derivatives is their sensitivity to moisture, which can lead to poor reaction yield and instability. sigmaaldrich.com
To address this, more stable derivatives have been developed. For example, the reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.comsigmaaldrich.com
The choice of derivatization strategy depends on the specific application and the matrix involved. Researchers have compared various methods, including silylation and alkylation (e.g., using methyl chloroformate), for the analysis of amino acids in microbial samples. While silylation is widely used, it can sometimes show poorer reproducibility compared to alkylation under certain conditions. nih.gov For the analysis of amino acid enantiomers in physiological samples, derivatization with reagents like pentafluoropropionic anhydride (B1165640) has been used, though racemization can be a concern. nih.gov Ultimately, the development of robust derivatization protocols is essential for the accurate and reliable quantification of amino acids like valine in complex samples.
| Reagent | Derivative Formed | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| BSTFA/MSTFA | Trimethylsilyl (B98337) (TMS) | Single-step reaction, widely applicable. | Sensitive to moisture, can form multiple derivatives for some amino acids. | wvu.edunih.govnih.gov |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Derivative is more stable and less moisture-sensitive than TMS. | Higher molecular weight reagent. | sigmaaldrich.comsigmaaldrich.com |
| Methyl Chloroformate (MCF) | Alkoxycarbonyl alkyl ester | Derivatives show good stability and reproducibility. | Typically a two-step process, highly exothermic reaction. | nih.govnih.gov |
Contribution to Chiral Recognition and Separation Science
The separation of enantiomers (chiral recognition) is of paramount importance in chemistry and pharmacology. Since the L- and D-enantiomers of valine can have different biological roles and origins, methods for their separation and quantification are crucial. Gas chromatography on chiral stationary phases (CSPs) is a powerful technique for this purpose, and the derivatization of DL-valine to its TMS derivative is often a necessary prerequisite for analysis. nih.gov
The analysis of D-amino acids in human serum and urine, for example, requires sensitive methods to quantify these often low-abundance enantiomers. One approach involves the derivatization of amino acids followed by separation on a chiral column, such as Chirasil-L-Val. nih.gov While various derivatizing agents can be used, silylation is a common choice to prepare the volatile analytes needed for GC. The separation mechanism relies on the differential interaction between the chiral derivatives of D- and L-valine and the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov
Beyond analytical separation, the fundamental nature of chirality in valine itself has been a subject of study. The configuration at the alpha-carbon (Cα) of valine influences the conformation of the entire molecule, leading to a distortion of the normally planar carboxylic acid group into a chiral, flat tetrahedron. nih.govresearchgate.net This inherent "chirality chain" is a key feature of the molecule's structure. Understanding these fundamental stereochemical properties is aided by analytical techniques that can probe and separate chiral forms, for which derivatization to TMS-valine is a key enabling step for GC-based methods. Chiral recognition has also been explored in solution using host-guest chemistry, where receptors can selectively bind one enantiomer of a valine ester over the other. mdpi.com
Enhancement of Enantiomeric Resolution in Advanced Chromatographic Systems
The separation of enantiomers, or chiral resolution, is a critical process in pharmaceutical development and chemical analysis. DL-valine, as a racemic mixture, serves as a model compound for the development of advanced chromatographic techniques aimed at separating these mirror-image isomers. Derivatization of the amino acid is a common strategy to enhance its volatility for gas chromatography (GC) or to improve its detectability and interaction with a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).
One effective approach involves the derivatization of DL-valine into diastereomers that can be separated on achiral columns or by modifying the amino acid to improve its interaction with a CSP. For instance, N-dansylation of DL-valine, followed by separation using reversed-phase thin-layer chromatography with a chiral mobile phase additive like σ-cyclodextrin, has been successfully used to determine enantiomeric purity. acs.org Similarly, derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol creates corresponding isoindole adducts. rsc.org These adducts of D- and L-valine can then be baseline-resolved using HPLC with a chiral column, such as a Chiralcel OD-3R, allowing for the quantification of one enantiomer as a trace impurity in the other. rsc.orgrsc.org
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) represents another powerful technique. nih.gov For this method, DL-valine is typically converted into a more volatile derivative, such as its N-trifluoroacetyl-O-methyl ester. This allows for effective separation on a chiral column in the first dimension, providing high resolution and accurate quantification of each enantiomer. nih.gov Ligand-exchange chromatography is also a well-established method for resolving underivatized amino acid enantiomers, where a CSP containing a chiral ligand (often a D- or L-amino acid) complexed with a metal ion (like copper) facilitates separation based on the differential stability of the diastereomeric complexes formed with the D- and L-valine analytes. researchgate.net
Table 1: Chromatographic Methods for Enantiomeric Resolution of Valine
| Technique | Derivatization Method | Chiral Selector/Column | Key Finding | Reference |
|---|---|---|---|---|
| RP-HPLC | o-phthaldialdehyde (OPA)/thiol | Chiralcel OD-3R | Baseline resolution of OPA D-Valine and L-Valine adducts, enabling quantification of D-Valine to the 0.05% impurity level. | rsc.org |
| RP-TLC | N-dansyl chloride | σ-cyclodextrin (chiral mobile phase additive) | Effective resolution for determining the enantiomeric purity of radiolabeled L-valine. | acs.org |
| GC×GC-TOF-MS | N-trifluoroacetyl/methyl ester | Lipodex E stationary phase | High-resolution separation and quantification of 22 pairs of amino acid enantiomers, including valine. | nih.gov |
Mechanistic Understanding of Chiral Selection in Crystallization and Separation Processes
The mechanism of chiral selection—the process by which one enantiomer is preferentially separated from a racemic mixture—is fundamental to resolution technologies. In crystallization, this can occur through the formation of different solid-state structures. A racemic mixture of DL-valine can crystallize either as a racemic compound, where both D- and L-enantiomers are present in a regular arrangement within the same crystal lattice, or as a conglomerate, which is a simple mechanical mixture of separate crystals of the pure D- and L-enantiomers.
Recent studies on the cocrystallization of DL-valine with lithium chloride (LiCl) have provided significant insight into the factors governing this selection. acs.orgunibo.it The outcome was found to be highly dependent on the solvent and the method of preparation. When DL-valine and LiCl were ground together with a few drops of methanol (B129727), spontaneous chiral resolution occurred, leading to the formation of a conglomerate. acs.orgunibo.it However, if the same process was carried out using water, or if crystallization was performed from an aqueous solution, a racemic ionic cocrystal was formed instead. acs.orgunibo.it This demonstrates that the solvent plays a critical role in mediating the intermolecular interactions that dictate whether enantiomers will self-associate into a racemic crystal or segregate into enantiopure crystals.
Another sophisticated approach involves using chiral surfaces to direct the crystallization process. Chiral self-assembled monolayers (SAMs) on a gold surface have been employed as resolving auxiliaries for the crystallization of valine. nih.gov When a racemic solution of valine was crystallized in the presence of a SAM made from a single enantiomer of an amino acid (like cysteine), the crystals that formed on the surface had an excess of the valine enantiomer with the opposite chirality to the SAM. nih.gov This indicates a stereospecific interaction at the monolayer-solution interface that selectively inhibits the nucleation or growth of one enantiomer while favoring the other, providing a clear mechanistic pathway for surface-mediated chiral selection.
Exploration in Advanced Material Science Research
Development of Amino Acid-Based Sensors and Modified Electrodes (e.g., Poly(DL-valine) electro-polymerized carbon nanotube paste sensors)
Amino acids are increasingly being used as recognition elements in the development of advanced sensors due to their biocompatibility and versatile chemical properties. mdpi.com A notable application is the creation of modified electrodes for the electrochemical detection of specific analytes. One such innovation is the development of a sensor using a poly(DL-valine) film electro-polymerized onto the surface of a multiwalled carbon nanotube (MWCNT) paste electrode. researchgate.netsrce.hrresearchgate.net
This modified electrode, referred to as PVLMCNTPS, demonstrates significantly enhanced electrocatalytic activity compared to the bare, unmodified electrode. researchgate.net The poly(DL-valine) film creates a unique surface microenvironment with a high density of active sites that facilitates the electrochemical oxidation of target molecules. nih.gov This sensor has been successfully applied to the determination of the antihistamine drug cetirizine (B192768) (CTZ). researchgate.netsrce.hr The electropolymerization process is typically carried out by repeatedly cycling the potential of the MWCNT paste electrode in a solution containing DL-valine, leading to the formation of a stable and porous polymer film on the electrode surface. researchgate.netresearchgate.net
The performance of the PVLMCNTPS is optimized by controlling experimental parameters such as the pH of the supporting electrolyte and the number of electropolymerization cycles. researchgate.net Studies have shown that the sensor exhibits a linear response to cetirizine over a specific concentration range and possesses a low limit of detection. researchgate.netsrce.hr
Table 2: Performance Characteristics of a Poly(DL-valine) Modified Sensor for Cetirizine (CTZ) Detection
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Sensor Type | Poly(DL-valine) modified multiwalled carbon nanotube paste sensor (PVLMCNTPS) | Electropolymerization of DL-valine | researchgate.net |
| Analytical Method | Cyclic Voltammetry (CV) | 0.1 M Phosphate Buffer Solution (pH 7.0) | srce.hr |
| Linear Range | 2.0 to 80 µM | Optimized parameters | srce.hr |
| Limit of Detection (LOD) | 0.11 µM | Signal-to-noise ratio of 3 | srce.hr |
Crystallization and Cocrystallization Studies for Understanding Solid-State Structures and Polymorphism
The study of the solid-state structure of amino acids is crucial for understanding their physical properties and for applications in materials science and pharmaceuticals. DL-valine, like many amino acids, can exist in different crystalline forms, a phenomenon known as polymorphism. The crystal structure of a triclinic form of DL-valine has been refined, providing precise data on bond lengths and angles within the crystal lattice. researchgate.net In this state, the amino acid molecules are linked by a network of hydrogen bonds. researchgate.net
Cocrystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, offers a way to create new materials with tailored properties. The cocrystallization of DL-valine with inorganic salts like lithium chloride (LiCl) has been shown to produce a series of novel ionic cocrystals (ICCs). acs.orgunibo.it These studies reveal that the solid-state outcome is highly sensitive to the preparation method. For example, liquid-assisted grinding of DL-valine and LiCl with methanol yields a conglomerate, whereas using water results in a racemic cocrystal. acs.org This highlights how different solvents can direct the assembly of enantiomers into distinct solid-state architectures.
Furthermore, interactions between structurally similar amino acids can lead to complex solid-phase behaviors. The L-valine/L-leucine system has been found to form a metastable 3:1 co-crystal (designated V3L). mdpi.com However, experimental and computational results indicate that this co-crystal is metastable compared to a stable solid solution, where leucine molecules are incorporated into the L-valine crystal lattice. mdpi.com These investigations into the polymorphism and cocrystallization of valine provide fundamental insights into crystal engineering and the subtle energetic differences that govern the formation of various solid phases.
Investigations into Protein Chemistry and Amino Acid Mutagenesis (Focus on Structural/Chemical Impact in Vitro)
Understanding the Structural Role of Valine Residues in Protein Folding and Stability
Valine is a nonpolar, aliphatic amino acid whose structural properties are fundamental to the folding and stability of proteins. Its side chain, an isopropyl group, is branched at the β-carbon, which sterically restricts the conformational freedom of the polypeptide backbone. This property, combined with its hydrophobicity, makes valine a critical component of the hydrophobic core of many globular proteins. researchgate.net
Site-directed mutagenesis studies, where valine is substituted with other amino acids (or vice versa), provide direct evidence of its structural importance. Replacing a smaller residue in the hydrophobic core with valine can increase protein stability due to improved packing efficiency. nih.gov Conversely, substituting a buried valine with a polar or charged amino acid can be highly destabilizing because it introduces an unfavorable interaction into the nonpolar core. biorxiv.org For example, in studies on cytochrome b5, the conserved Val61 residue was shown to be at a key position; mutating it to other amino acids altered the protein's redox potential and thermal stability, demonstrating that Val61 is a determinant factor in modulating the properties of the heme pocket. nih.gov These findings underscore the crucial role of valine's distinct size, shape, and hydrophobicity in dictating protein architecture and stability.
Table 3: Impact of Valine Mutations on Protein Properties
| Protein Studied | Mutation | Effect | Structural Implication | Reference |
|---|---|---|---|---|
| Cytochrome b5 | Val61 -> Tyr, His, Glu, Lys | Altered redox potential and decreased thermal stability. | Val61 is critical for maintaining the hydrophobicity and electrostatic potential of the heme-binding pocket. | nih.gov |
| P22 Tailspike Protein (NTD) | Valine -> Lysine (V8K) | Largest structural perturbation (global RMSD of 0.074 Å) among tested variants. | Introduction of a charged residue into a hydrophobic "valine patch" is structurally disruptive. | biorxiv.org |
| P22 Tailspike Protein (NTD) | Valine -> Aspartic Acid (V10D) | Significantly decreased protein stability against denaturants. | Negatively impacts the stability of the protein's hydrophobic core. | biorxiv.org |
Studies on Amino Acid Substitution Effects on Protein Interactions and Dynamics
In the study of protein science, understanding the impact of single amino acid substitutions is crucial for elucidating protein structure-function relationships, interaction networks, and dynamic behaviors. The substitution of one amino acid for another, such as the replacement of a native residue with valine, can introduce significant changes in a protein's biophysical properties. These alterations can affect everything from folding and stability to enzymatic activity and protein-protein interactions. While trimethylsilyl (TMS) DL-valine is not directly used as a probe in functional assays of protein dynamics, the analytical derivatization of valine and other amino acids into their TMS counterparts plays a critical, albeit indirect, role in these studies. This role is primarily centered on the precise quantitative analysis of amino acid composition to validate the successful creation of protein variants for subsequent functional and dynamic studies.
The primary application of TMS derivatization of amino acids, including DL-valine, is in conjunction with gas chromatography-mass spectrometry (GC-MS). This analytical technique allows for the accurate determination of the amino acid composition of a protein. In the context of amino acid substitution studies, after a target protein is expressed and purified, it is hydrolyzed to break it down into its constituent amino acids. These amino acids are then derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert them into their more volatile TMS-ether and TMS-ester derivatives. This increased volatility makes them amenable to separation and analysis by GC-MS.
This analytical step is a fundamental quality control measure in protein engineering and mutagenesis studies. Before researchers can confidently attribute any observed changes in protein interaction or dynamics to a specific amino acid substitution, they must first confirm that the intended mutation was successfully incorporated into the protein sequence. GC-MS analysis of the TMS-derivatized amino acids from the protein hydrolysate provides this confirmation. By comparing the amino acid composition of the wild-type protein with that of the engineered variant, researchers can verify the intended substitution and ensure that no unintended changes to the amino acid profile have occurred.
For instance, if a study aims to investigate the effect of substituting an alanine (B10760859) residue with a valine residue at a specific position in a protein, GC-MS analysis would be used to confirm a corresponding increase in the molar ratio of valine and a decrease in the molar ratio of alanine in the mutant protein compared to the wild-type.
| Amino Acid | Wild-Type (Mole %) | V6A Mutant (Mole %) | Expected Change |
|---|---|---|---|
| Alanine (Ala) | 8.5 | 7.4 | Decrease |
| Valine (Val) | 6.2 | 7.3 | Increase |
| Leucine (Leu) | 9.1 | 9.1 | No Change |
| Isoleucine (Ile) | 5.4 | 5.4 | No Change |
| Proline (Pro) | 4.8 | 4.8 | No Change |
| Phenylalanine (Phe) | 3.9 | 3.9 | No Change |
| Tryptophan (Trp) | 1.3 | 1.3 | No Change |
| Methionine (Met) | 2.2 | 2.2 | No Change |
The data presented in the hypothetical table above illustrates how GC-MS analysis of TMS-derivatized amino acids would confirm the successful substitution of an alanine for a valine. The observed decrease in alanine and increase in valine in the V6A mutant, with other amino acid levels remaining constant, provides the necessary validation to proceed with functional and dynamic studies.
Once the amino acid substitution is confirmed, researchers can then employ various biophysical techniques to study the effects of this change on protein interactions and dynamics. These techniques may include:
Surface Plasmon Resonance (SPR): To measure changes in binding affinity and kinetics between the protein variant and its interaction partners.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe changes in protein structure, dynamics, and interaction interfaces at the atomic level.
X-ray Crystallography: To obtain high-resolution structural information of the protein variant.
Molecular Dynamics (MD) Simulations: To computationally model and understand the dynamic changes resulting from the amino acid substitution.
The findings from these downstream experiments can then be confidently linked to the specific, validated amino acid substitution. For example, a confirmed valine substitution in a protein's binding interface might lead to altered binding affinity for a ligand or another protein, as detected by SPR. The initial GC-MS analysis provides the foundational evidence that the observed functional change is indeed due to the intended mutation.
| Parameter | Wild-Type | V6A Mutant | Technique |
|---|---|---|---|
| Binding Affinity (KD) to Ligand X | 1.2 µM | 5.8 µM | SPR |
| Enthalpy of Binding (ΔH) | -10.5 kcal/mol | -8.2 kcal/mol | ITC |
| Change in Chemical Shift (Δδ) at Residue 25 | 0.15 ppm | 0.03 ppm | NMR |
| Root Mean Square Fluctuation (RMSF) of Backbone | 1.2 Å | 1.8 Å | MD Simulation |
Future Directions and Emerging Research Avenues for Trimethylsilyl Dl Valine Chemistry
Development of Novel Silylating Reagents and Derivatization Strategies for Specific Analytical Needs
Current silylation techniques for amino acids often employ reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form TMS derivatives, improving volatility for GC analysis thermofisher.comtcichemicals.com. However, these methods can have limitations, such as sensitivity to moisture and potential for multiple reaction products nih.goviu.edu. Future research could focus on developing novel silylating reagents specifically optimized for DL-valine, potentially offering improved reaction efficiency, enhanced stability of the derivative, and reduced byproduct formation.
Research could explore reagents that allow for selective silylation of either the amino or carboxyl group under controlled conditions, enabling differential analysis or synthesis. Furthermore, developing derivatization strategies that are less sensitive to sample matrix effects or require minimal sample preparation would be highly beneficial for high-throughput analysis of DL-valine in complex samples. The exploration of solid-phase derivatization techniques could also offer advantages in terms of sample cleanup and automation.
Advanced Hyphenated Analytical Techniques for More Comprehensive and Sensitive Profiling of Derivatized Analytes
While GC-MS is a common technique for analyzing silylated amino acids, the future holds potential for integrating TMS DL-valine analysis with more advanced hyphenated techniques. Techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) could provide enhanced separation power, resolving co-eluting peaks and offering more detailed information about the derivatized sample composition uliege.be.
The coupling of gas chromatography with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) could improve sensitivity and selectivity, allowing for the detection and quantification of this compound at lower concentrations and in complex matrices. Research could focus on optimizing fragmentation patterns of this compound using different ionization techniques to facilitate its identification and structural elucidation in complex mixtures. The development of standardized spectral libraries specifically for TMS derivatives of amino acids, including DL-valine, would further enhance the utility of these advanced MS techniques.
Table 1: Potential Advanced Hyphenated Techniques for this compound Analysis
| Technique | Potential Advantages |
| GC×GC-TOFMS | Enhanced separation, increased peak capacity |
| GC-HRMS | Improved mass accuracy, elemental composition determination |
| GC-MS/MS | Increased selectivity and sensitivity, structural information |
| GC-Orbitrap MS | Very high resolution and mass accuracy |
Integration of Machine Learning and Artificial Intelligence for Predicting Derivatization Outcomes and Spectroscopic Signatures
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in analytical chemistry to predict chromatographic behavior, fragmentation patterns, and even optimize experimental conditions acs.orgresearchgate.netnih.gov. Future research could leverage ML/AI to predict the optimal silylation conditions for DL-valine based on sample matrix and desired analytical outcome.
Furthermore, ML models could be trained on large datasets of mass spectra of silylated amino acids to improve the accuracy of identification and deconvolution of complex chromatograms containing this compound nih.govresearchgate.net. Predicting the spectroscopic signatures (e.g., mass spectra, retention indices) of various potential TMS derivatives of valine, including different silylation patterns, could aid in identifying unexpected byproducts or novel derivatives. This could significantly reduce the time and effort required for method development and data analysis.
Exploration of Trimethylsilyl (B98337) DL-Valine in Supramolecular Chemistry and Self-Assembly Processes
While primarily known as an analytical derivative, the unique structure of trimethylsilyl DL-valine, possessing both polar (amino and potentially silylated carboxyl) and nonpolar (isopropyl and TMS groups) moieties, could lend itself to explorations in supramolecular chemistry and self-assembly. bham.ac.ukwikipedia.orgnih.gov. The interplay between hydrogen bonding (if not fully silylated) and the steric bulk and lipophilicity of the TMS groups and the isopropyl side chain could lead to interesting self-assembly behaviors.
Future research could investigate the potential of this compound to form ordered structures through non-covalent interactions, potentially in solution or on surfaces. This could involve studying its aggregation behavior, its interaction with host molecules, or its ability to form co-assemblies with other molecules bham.ac.ukwikipedia.org. Such studies could pave the way for novel applications in areas like controlled release, sensing, or the design of new materials with tailored properties. bham.ac.ukwikipedia.org
Expanding Computational Models for Complex Stereochemical Systems Involving Valine Derivatives
DL-valine is a racemic mixture of L-valine and D-valine. The silylation process can potentially influence the stereochemical outcome or behavior in certain reactions or interactions. chemrxiv.orgmdpi.com Advanced computational models, such as Density Functional Theory (DFT) or molecular dynamics simulations, could be expanded to better understand the conformational preferences, reaction mechanisms, and interactions of trimethylsilyl DL-valine at the molecular level mdpi.comresearchgate.net.
These models could help predict the relative stability of different silylated forms, study the transition states of silylation reactions, or simulate the interactions of this compound with chiral selectors in chromatographic separations researchgate.netscirp.org. Understanding the stereochemical aspects through computational studies could provide valuable insights for designing more efficient chiral separation methods or exploring stereoselective reactions involving silylated valine derivatives. chemrxiv.orgmdpi.comscirp.org
Table 2: Computational Approaches for Studying this compound
| Computational Method | Potential Applications |
| DFT | Conformational analysis, reaction mechanism studies, electronic properties |
| Molecular Dynamics | Simulation of interactions in solution, self-assembly behavior, host-guest interactions |
| Quantum Chemistry | Detailed electronic structure and bonding analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
